molecular formula C27H27ClN4O2S B12203673 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12203673
M. Wt: 507.0 g/mol
InChI Key: LMJRJYLKMCDIGC-ULJHMMPZSA-N
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Description

Overview of (5Z)-5-{[3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

The compound features a thiazol-4(5H)-one core substituted at position 2 with a piperidin-1-yl group and at position 5 with a methylidene bridge connected to a 3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole moiety. This architecture merges two pharmacophoric elements:

  • Thiazole ring : Known for its electron-rich nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking.
  • Pyrazole scaffold : Contributes to metabolic stability and selective binding to enzymes such as cyclooxygenases or kinases.

The Z-configuration of the methylidene group ensures spatial alignment of the chloro-propoxyphenyl and phenyl substituents, potentially enhancing target affinity. The propoxy chain at the 4-position of the phenyl ring may improve lipid solubility, influencing pharmacokinetic properties.

Significance of Pyrazole-Thiazole Hybrid Compounds in Chemical Research

Pyrazole-thiazole hybrids occupy a critical niche in drug discovery due to their synergistic pharmacological effects. Key advancements include:

Table 1: Biological Activities of Representative Pyrazole-Thiazole Hybrids

Compound Activity Target Organism/Cell Line Efficacy (IC₅₀/MIC) Citation
4.1 Antitumor HT-29 colon cancer IC₅₀ = 0.6 μM
4.71 Antitrypanosomal Trypanosoma brucei gambiense IC₅₀ = 0.6 μM
4.56 Antifungal Candida albicans MIC = 14 μg/mL
PE3-PE9 Analgesic Murine models ED₅₀ = 12 mg/kg

These hybrids exploit dual mechanisms: thiazoles often disrupt bacterial cell wall synthesis, while pyrazoles modulate inflammatory pathways. The piperidinyl group in the query compound may further enhance blood-brain barrier permeability, a feature critical for central nervous system-targeted therapies.

Historical Development of Thiazole and Pyrazole Derivatives

The evolution of thiazole and pyrazole chemistry has progressed through three phases:

  • Early synthesis (1900–1950) : Thiazoles were first synthesized via the Hantzsch reaction, combining α-haloketones with thioamides. Pyrazoles emerged from Knorr-type cyclocondensations.
  • Functionalization (1950–2000) : Substituent diversification, such as introducing aryl groups at position 5 of thiazolidinones, improved bioactivity.
  • Hybridization era (2000–present) : Multicomponent reactions (e.g., Knoevenagel condensations) enabled efficient synthesis of pyrazole-thiazole conjugates. For example, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been used in one-pot syntheses of thiazolyl-pyrazoles.

Scope and Objectives of the Research Article

This article aims to:

  • Elucidate the structural and electronic features of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one .
  • Analyze synthetic methodologies applicable to pyrazole-thiazole hybrids.
  • Evaluate structure-activity relationships (SAR) using data from analogous compounds.
  • Identify potential biological targets based on hybrid pharmacophores.

Properties

Molecular Formula

C27H27ClN4O2S

Molecular Weight

507.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C27H27ClN4O2S/c1-2-15-34-23-12-11-19(16-22(23)28)25-20(18-32(30-25)21-9-5-3-6-10-21)17-24-26(33)29-27(35-24)31-13-7-4-8-14-31/h3,5-6,9-12,16-18H,2,4,7-8,13-15H2,1H3/b24-17-

InChI Key

LMJRJYLKMCDIGC-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazole ring, and the final coupling of these rings with the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at reactive sites:

a. Piperidine Substitution
The 2-(piperidin-1-yl) group is introduced via nucleophilic aromatic substitution (SNAr) on a precursor thiazole bromide. Reaction conditions include polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

b. Alkylation/Acylation
The morpholine or piperidine nitrogen can be further alkylated or acylated. For example:

  • Alkylation : Treatment with ethyl bromoacetate in the presence of K₂CO₃ yields N-alkylated derivatives .

  • Acylation : Reacting with acetyl chloride forms acetylated analogs .

Derivatization and Structural Analogues

Modifications to the aryl or heterocyclic components produce derivatives with varied properties. Examples include:

Modification Site Reaction Type Product Features Conditions
Pyrazole C3 substituentSuzuki couplingIntroduction of substituted aryl groupsPd catalyst, aryl boronic acid
Thiazole C2 positionNucleophilic substitutionReplacement with morpholine/piperidineDMF, 80°C
Methylidene bridgeKnoevenagel condensationFormation of exocyclic double bondPiperidine, ethanol reflux

Reaction Optimization Data

Key parameters influencing yield and selectivity:

Reaction Step Optimal Solvent Temperature Catalyst Yield Range
Suzuki couplingToluene/EtOH90°CPd(PPh₃)₄65–78%
CyclocondensationDMF120°C70–85%
Knoevenagel condensationEthanolRefluxPiperidine82–90%

Stability and Reactivity Insights

  • Hydrolytic Sensitivity : The thiazol-4(5H)-one ring is susceptible to base-mediated hydrolysis, requiring neutral or mildly acidic conditions during synthesis.

  • Photostability : The conjugated system shows moderate stability under UV light, necessitating storage in amber vials .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of this compound suggests it may interact with specific targets such as epidermal growth factor receptors (EGFR) and other kinases involved in tumor growth.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation . Studies have demonstrated that modifications in the pyrazole structure can enhance anti-inflammatory activity, making this compound a potential candidate for further investigation in inflammatory disease models.

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi . The presence of the thiazole ring in this compound may contribute to its ability to disrupt microbial cell functions, making it an interesting subject for antibiotic development.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions including condensation and cyclization processes. Understanding the structure–activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole and thiazole rings can significantly influence biological activity .

Case Studies

Several studies have documented the effects of pyrazole derivatives on specific diseases:

StudyFindings
Abdel Hameed et al. (2010)Reported anticancer activity of pyrazole derivatives against various cancer cell lines using MTT assays.
Tewari et al. (2014)Evaluated anti-inflammatory effects in vivo using carrageenan-induced paw edema models, showing significant reduction compared to controls.
Nitulescu et al. (2010)Investigated analgesic and sedative effects of thiazole derivatives, suggesting potential for pain management therapies.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within the cell. These targets could include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to the (Z)-5-(hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one family, synthesized via condensation reactions of thiazol-4(5H)-one derivatives with substituted pyrazole aldehydes (Scheme 2 in ). Key analogs include:

Analog 1 : (Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
  • Substituent difference : 4-Methoxyphenyl vs. 3-chloro-4-propoxyphenyl.
  • Impact : The methoxy group (electron-donating) reduces electrophilicity compared to the chloro (electron-withdrawing) and propoxy (long-chain alkoxy) groups. This reduces lipophilicity (lower logP) but may enhance metabolic stability.
Analog 2 : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • Core difference : Thiazolidin-4-one with a thioxo group at position 2 vs. thiazol-4(5H)-one.

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure combining a thiazole ring with a pyrazole moiety and a piperidine group. The presence of these functional groups suggests diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

In a study evaluating the cytotoxicity of synthesized thiazole derivatives, it was found that certain derivatives had IC50 values as low as 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells, indicating potent anticancer activity compared to standard drugs like Staurosporine (IC50 = 6.77 µM for MCF-7) .

The mechanism through which these compounds exert their effects includes the inhibition of key signaling pathways involved in cancer cell proliferation. Thiazole derivatives have been shown to inhibit the VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis. For example, one derivative exhibited an IC50 of 0.15 µM against VEGFR-2, demonstrating its potential as an antiangiogenic agent .

Antioxidant Activity

Thiazole derivatives are also noted for their antioxidant properties. The incorporation of specific substituents can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that certain thiazolidinone derivatives showed significant antioxidant activity with EC50 values indicating effective inhibition of lipid peroxidation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Research indicates that pyrazole and thiazole derivatives can exhibit antibacterial effects against various pathogens. For example, compounds with similar structures were tested against strains like E. coli and S. aureus, showing promising results .

Summary of Biological Activities

Activity Cell Line/Pathogen IC50/EC50 Reference
AnticancerMCF-72.57 µM
HepG27.26 µM
VEGFR-2 Inhibition-0.15 µM
AntioxidantLipid PeroxidationEC50 = 0.565 mM
AntimicrobialE. coli, S. aureusVaries

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

  • Anticancer Evaluation : A series of thiazole derivatives were synthesized and tested for their cytotoxicity against MCF-7 and HepG2 cell lines, revealing a correlation between structural modifications and biological activity.
  • Antioxidant Studies : Specific substitutions in thiazolidinone derivatives led to enhanced antioxidant activities, showcasing the importance of chemical structure in determining efficacy.
  • Antimicrobial Screening : Compounds were screened against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates are critical for stereochemical control?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting from a 1,5-diarylpyrazole core. A critical step is the condensation of a pyrazole aldehyde with a thiazolone precursor under basic conditions (e.g., piperidine catalysis) to form the Z-configured exocyclic double bond . Key intermediates include 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. Reaction conditions (solvent, temperature) must be optimized to minimize E-isomer formation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography is essential to confirm the Z-configuration of the exocyclic double bond and intramolecular hydrogen bonding patterns .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., methine protons near the thiazolone ring at δ 7.2–7.5 ppm) .
  • IR spectroscopy confirms carbonyl stretching vibrations (1670–1700 cm1^{-1}) and C=N bonds (1600–1620 cm1^{-1}) .

Q. What solvents and reaction conditions stabilize the thiazolone ring during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) are preferred for cyclization steps. Acidic conditions (e.g., HCl in ethanol) or catalytic piperidine improve yield by stabilizing the thiazolone’s enol-keto tautomer . Reflux temperatures (80–100°C) are typically required for 5–16 hours .

Advanced Research Questions

Q. How does the Z-configuration of the exocyclic double bond influence bioactivity compared to the E-isomer?

  • Methodological Answer : The Z-isomer’s planar geometry enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets). Computational docking (AutoDock Vina) and comparative bioassays (IC50_{50} values) should be conducted. For example, in a study on analogous thiazolones, Z-isomers showed 10-fold higher inhibition of COX-2 compared to E-isomers .

Q. What strategies resolve contradictions in pharmacological data across cell lines?

  • Methodological Answer :

  • Cell line profiling : Test cytotoxicity against diverse panels (e.g., human gastric NUGC, liver HA22T, breast MCF-7) to identify tissue-specific effects .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., apoptosis markers like caspase-3) .
  • Control normalization : Include reference compounds (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to mitigate batch variability .

Q. How can regioselectivity challenges in pyrazole-thiazolone hybrid synthesis be addressed?

  • Methodological Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) on the piperidine nitrogen to prevent unwanted side reactions during coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves regioselectivity in heterocycle formation .
  • HPLC monitoring : Track intermediates in real-time to optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrazole aldehyde to thiazolone) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies in polar vs. nonpolar solvent compatibility?

  • Methodological Answer :

  • Solubility profiling : Use a standardized shake-flask method with UV/Vis quantification. For example, solubility in DMSO (≥50 mM) vs. water (<0.1 mM) indicates formulation challenges .
  • Co-solvent systems : Test PEG-400/water mixtures (e.g., 30:70) to improve bioavailability while maintaining chemical stability .

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